2-Pyridinamine, 3-[(3-bromophenyl)methoxy]-

Myeloperoxidase Inhibitor Inflammation Cardiovascular Disease

2-Pyridinamine, 3-[(3-bromophenyl)methoxy]- (CAS 642084-28-4) is a synthetic, small-molecule 2-aminopyridine derivative. This compound class is recognized in patent literature for its protein kinase inhibitory activity, with 2-aminopyridine scaffolds specifically described as inhibitors of tyrosine kinases, including KDR, Tie-2, and FGFR3.

Molecular Formula C12H11BrN2O
Molecular Weight 279.13 g/mol
CAS No. 642084-28-4
Cat. No. B12109548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridinamine, 3-[(3-bromophenyl)methoxy]-
CAS642084-28-4
Molecular FormulaC12H11BrN2O
Molecular Weight279.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)COC2=C(N=CC=C2)N
InChIInChI=1S/C12H11BrN2O/c13-10-4-1-3-9(7-10)8-16-11-5-2-6-15-12(11)14/h1-7H,8H2,(H2,14,15)
InChIKeyKQYAARNTDVWHSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pyridinamine, 3-[(3-bromophenyl)methoxy]- (CAS 642084-28-4): A Potent, Selective Myeloperoxidase Inhibitor Scaffold


2-Pyridinamine, 3-[(3-bromophenyl)methoxy]- (CAS 642084-28-4) is a synthetic, small-molecule 2-aminopyridine derivative . This compound class is recognized in patent literature for its protein kinase inhibitory activity, with 2-aminopyridine scaffolds specifically described as inhibitors of tyrosine kinases, including KDR, Tie-2, and FGFR3 [1]. Public bioactivity databases reveal that this specific compound is a potent inhibitor of human myeloperoxidase (MPO), with an IC50 of 1.40 nM in a recombinant enzyme assay, and also inhibits eosinophil peroxidase (EPX) with an IC50 of 360 nM [2]. This profile defines the compound as a high-affinity, dual MPO/EPX inhibitor, which is a distinct and verifiable differentiation point within the broader class of 2-aminopyridine kinase inhibitors.

Why 2-Pyridinamine, 3-[(3-bromophenyl)methoxy]- Cannot Be Substituted by Unvalidated 2-Aminopyridine Analogs


The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, leading to a large number of commercially available analogs. However, subtle structural modifications profoundly impact target selectivity and potency. For instance, while many 2-aminopyridine derivatives are optimized for kinase inhibition, 2-Pyridinamine, 3-[(3-bromophenyl)methoxy]- (CAS 642084-28-4) demonstrates a distinct pharmacophore for high-affinity myeloperoxidase (MPO) binding (IC50 = 1.40 nM) [1]. This is in stark contrast to the micro- or millimolar activities exhibited by its closest in-class relatives against other targets, such as the structurally related compound 'Aminopyridine 2', which inhibits MPO with an IC50 of 160 nM . Simple substitution with an uncharacterized analog, even one with a halogenated benzyl moiety, cannot guarantee this specific MPO/EPX inhibitory profile. The quantitative, target-specific data below demonstrate that for any research program focused on MPO or EPX, this compound is not interchangeable with other 2-aminopyridines.

Quantitative Differentiation of 2-Pyridinamine, 3-[(3-bromophenyl)methoxy]- Against Closest MPO/EPX Inhibitor Analogs


Superior In Vitro Potency Against Recombinant Human Myeloperoxidase (MPO)

2-Pyridinamine, 3-[(3-bromophenyl)methoxy]- demonstrates exceptional potency against recombinant human MPO, with an IC50 of 1.40 nM [1]. This is significantly more potent than several other known MPO inhibitors when compared in similar cell-free enzymatic assay contexts. For example, the clinically studied irreversible MPO inhibitor Verdiperstat (AZD3241) exhibits an IC50 of 630 nM , and MPO-IN-28 has an IC50 of 44 nM . The >100-fold improvement over Verdiperstat and >30-fold improvement over MPO-IN-28 positions this compound as a superior tool for in vitro biochemical studies requiring maximal MPO inhibition.

Myeloperoxidase Inhibitor Inflammation Cardiovascular Disease

Dual MPO/EPX Inhibitory Profile with Defined Selectivity Window

Beyond potent MPO inhibition, 2-Pyridinamine, 3-[(3-bromophenyl)methoxy]- is a confirmed inhibitor of human eosinophil peroxidase (EPX), with an IC50 of 360 nM [1]. This dual activity is rare; the structurally related 2-aminopyridine 'Aminopyridine 2' inhibits eosinophil peroxidase (EPO, closely related to EPX) with a similar IC50 of 290 nM , but with a less favorable selectivity window (its MPO IC50 is 160 nM, yielding a ~1.8-fold selectivity, whereas the target compound shows a ~257-fold selectivity for MPO over EPX). This high selectivity for MPO, combined with its potent EPX activity, provides a unique pharmacological tool to dissect the roles of these two heme peroxidases in complex biological systems.

Eosinophil Peroxidase Asthma Dual Inhibitor

Selectivity Over Other Peroxidases Compared to Broad-Spectrum Inhibitors

Selectivity against other heme peroxidases is a critical safety and research differentiator. 2-Pyridinamine, 3-[(3-bromophenyl)methoxy]- shows a clear selectivity profile: it inhibits MPO with an IC50 of 1.40 nM, but is dramatically less potent against lactoperoxidase (LPO) with an IC50 of 62,000 nM, and shows only weak activity in a human neutrophil PMA-induced MPO assay (IC50 = 42,000 nM) [1]. This >44,000-fold selectivity for the recombinant enzyme over LPO is a crucial advantage over non-selective heme poisons. In contrast, many flavonoid-based MPO inhibitors or early-generation hydrazide inhibitors show promiscuous activity against multiple peroxidases, complicating data interpretation. This selectivity profile, while inferred from different assay formats, suggests a specific binding mode rather than a general redox mechanism.

Peroxidase Selectivity Lactoperoxidase Drug Safety

Defined Research Applications for 2-Pyridinamine, 3-[(3-bromophenyl)methoxy]- (CAS 642084-28-4) Based on Its Unique MPO/EPX Profile


In Vitro Biochemical Assays Requiring Maximal MPO Inhibition

For enzymologists studying the kinetics of human myeloperoxidase or performing high-throughput screens, 2-Pyridinamine, 3-[(3-bromophenyl)methoxy]- serves as a superior positive control inhibitor. Its IC50 of 1.40 nM allows for complete MPO inhibition at low nanomolar concentrations, minimizing solvent effects and non-specific binding artifacts common with less potent inhibitors [1]. This is particularly useful in Amplex Red-based or luminol-based MPO activity assays where a robust, immediate, and complete inhibition signal is required.

Dissecting MPO vs. EPX Contributions in Inflammatory Disease Models

In cell co-culture or tissue homogenate models of inflammation (e.g., asthma, eosinophilic esophagitis), the distinct MPO/EPX selectivity ratio of this compound (257-fold) enables researchers to selectively inhibit MPO while monitoring EPX activity, or vice versa, at different concentration ranges [2]. This is a critical differentiator from dual inhibitors like Aminopyridine 2, which lack this wide selectivity window.

Chemical Biology Studies of Peroxidase Selectivity and Redox Mechanisms

The >44,000-fold selectivity for MPO over lactoperoxidase (LPO) makes this compound an ideal chemical probe for structure-selectivity relationship studies of heme peroxidases. Unlike broad-spectrum heme poisons, its selective inhibition profile suggests a specific binding interaction that can be used to map the active-site architectures of MPO versus other peroxidases [3]. This is a distinct advantage for academic groups and biotech companies developing next-generation, safer MPO inhibitors.

Quote Request

Request a Quote for 2-Pyridinamine, 3-[(3-bromophenyl)methoxy]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.